molecular formula C18H22N4O B2871879 N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415572-85-7

N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2871879
CAS No.: 2415572-85-7
M. Wt: 310.401
InChI Key: ZWVFWVISWJTRDL-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic and heterocyclic components, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with 4-(pyrimidin-4-ylamino)piperidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous flow reactors: to maintain consistent reaction conditions

    Automated purification systems: such as high-performance liquid chromatography (HPLC)

    Quality control measures: to ensure the compound meets industry standards

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds

Scientific Research Applications

N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential interactions with biological macromolecules

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include:

    Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding

    Receptor modulation: Binding to receptors and altering their signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobenzoic acid
  • 4,4’-Dichlorobenzophenone

Uniqueness

N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13-3-4-15(11-14(13)2)18(23)22-9-6-16(7-10-22)21-17-5-8-19-12-20-17/h3-5,8,11-12,16H,6-7,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVFWVISWJTRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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